molecular formula C12H9F4NO4 B15122627 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester

2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester

Cat. No.: B15122627
M. Wt: 307.20 g/mol
InChI Key: ZDMOQOBLVIVHPX-UHFFFAOYSA-N
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Description

2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester is a synthetic organic compound that belongs to the class of benzoic acid derivatives. These compounds are often used in various chemical and pharmaceutical applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester typically involves multiple steps, including the introduction of acetylamino, fluoro, and trifluoroacetyl groups onto a benzoic acid core. Common reagents used in these reactions include acetic anhydride, fluorinating agents, and trifluoroacetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluoro and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s unique chemical structure allows it to bind to these targets with high specificity, leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetylamino-4-fluorobenzoic acid methyl ester
  • 2-Acetylamino-5-(2,2,2-trifluoroacetyl)-benzoic acid methyl ester
  • 4-Fluoro-5-(2,2,2-trifluoroacetyl)-benzoic acid methyl ester

Uniqueness

Compared to similar compounds, 2-Acetylamino-4-fluoro-5-(2,2,2-trifluoro-acetyl)-benzoic acid methyl ester stands out due to the presence of both fluoro and trifluoroacetyl groups, which confer unique chemical and biological properties. These functional groups can enhance the compound’s reactivity, stability, and potential therapeutic effects.

Properties

Molecular Formula

C12H9F4NO4

Molecular Weight

307.20 g/mol

IUPAC Name

methyl 2-acetamido-4-fluoro-5-(2,2,2-trifluoroacetyl)benzoate

InChI

InChI=1S/C12H9F4NO4/c1-5(18)17-9-4-8(13)6(10(19)12(14,15)16)3-7(9)11(20)21-2/h3-4H,1-2H3,(H,17,18)

InChI Key

ZDMOQOBLVIVHPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)C(=O)C(F)(F)F)F

Origin of Product

United States

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